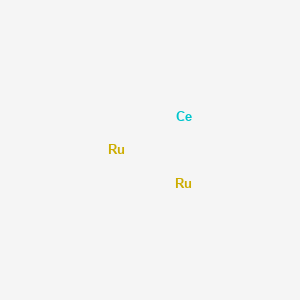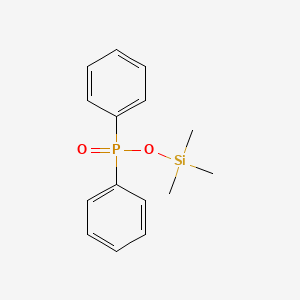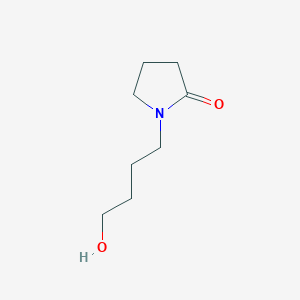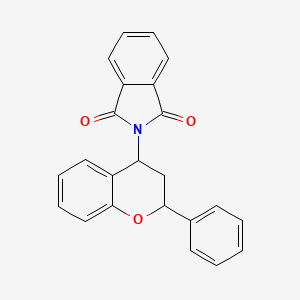
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a chromenyl group fused with an isoindole moiety. The presence of these two distinct functional groups makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions: 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different chemical properties.
Reduction: Reduction reactions can modify the chromenyl or isoindole groups, leading to the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
科学的研究の応用
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The isoindole moiety may also play a role in binding to DNA or proteins, influencing cellular processes. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
3,4-dihydro-2H-benzo[h]chromen-2-one: Shares the chromenyl group but lacks the isoindole moiety.
Indole derivatives: Contain the indole nucleus but differ in the attached functional groups.
Coumarin derivatives: Similar in structure but with different biological activities.
Uniqueness: The uniqueness of 2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione lies in its combined chromenyl and isoindole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
CAS番号 |
7154-63-4 |
|---|---|
分子式 |
C23H17NO3 |
分子量 |
355.4 g/mol |
IUPAC名 |
2-(2-phenyl-3,4-dihydro-2H-chromen-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H17NO3/c25-22-16-10-4-5-11-17(16)23(26)24(22)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-12-18(19)20/h1-13,19,21H,14H2 |
InChIキー |
INGKDDWHNWSVEQ-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
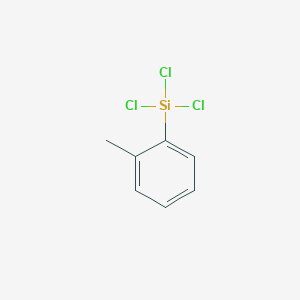
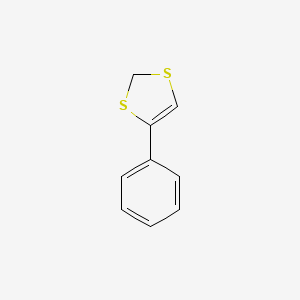
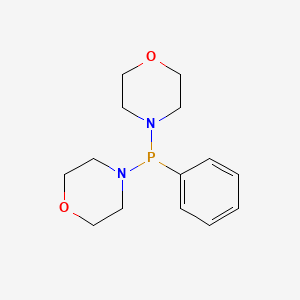

![2-Imidazolidinethione, 1,3-bis[(diethylamino)methyl]-](/img/structure/B14714927.png)
![Bicyclo[3.2.2]nonane-6,8-dione](/img/structure/B14714928.png)
![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)


